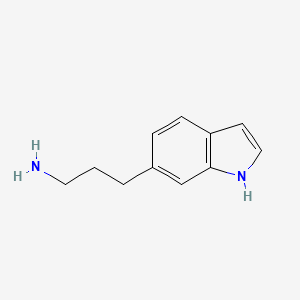![molecular formula C10H17Cl B13220901 1-[2-(Chloromethyl)butyl]cyclopent-1-ene](/img/structure/B13220901.png)
1-[2-(Chloromethyl)butyl]cyclopent-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(Chloromethyl)butyl]cyclopent-1-ene is an organic compound with the molecular formula C10H17Cl. It is a cyclopentene derivative with a chloromethyl group attached to the butyl side chain. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Chloromethyl)butyl]cyclopent-1-ene typically involves the alkylation of cyclopentene with a chloromethylbutyl halide under basic conditions. A common method includes the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the cyclopentene, followed by the addition of the chloromethylbutyl halide to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The reaction conditions would be carefully controlled to minimize side reactions and maximize the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
1-[2-(Chloromethyl)butyl]cyclopent-1-ene can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reduction of the compound can lead to the formation of alkanes or alkenes using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., NaOH, NH3) in polar solvents like ethanol or water.
Oxidation: KMnO4 in acidic or neutral conditions, CrO3 in acidic conditions.
Reduction: LiAlH4 in dry ether, H2 with Pd/C catalyst.
Major Products
Substitution: Corresponding substituted cyclopentene derivatives.
Oxidation: Alcohols or ketones.
Reduction: Alkanes or alkenes.
Aplicaciones Científicas De Investigación
1-[2-(Chloromethyl)butyl]cyclopent-1-ene is utilized in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique structure.
Material Science: As a building block for the synthesis of polymers and other advanced materials.
Catalysis: Used in the preparation of catalysts for various chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-[2-(Chloromethyl)butyl]cyclopent-1-ene depends on the specific reaction it undergoes. In substitution reactions, the chloromethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center. In oxidation reactions, the compound is converted to alcohols or ketones through the addition of oxygen atoms. In reduction reactions, the compound is reduced by the addition of hydrogen atoms.
Comparación Con Compuestos Similares
1-[2-(Chloromethyl)butyl]cyclopent-1-ene can be compared to other cyclopentene derivatives such as:
1-(Chloromethyl)cyclopentene: Similar structure but lacks the butyl side chain.
1-(Butyl)cyclopentene: Similar structure but lacks the chloromethyl group.
1-(Chloromethyl)butylbenzene: Similar structure but with a benzene ring instead of a cyclopentene ring.
Propiedades
Fórmula molecular |
C10H17Cl |
|---|---|
Peso molecular |
172.69 g/mol |
Nombre IUPAC |
1-[2-(chloromethyl)butyl]cyclopentene |
InChI |
InChI=1S/C10H17Cl/c1-2-9(8-11)7-10-5-3-4-6-10/h5,9H,2-4,6-8H2,1H3 |
Clave InChI |
QTQQMBJWDFKODN-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC1=CCCC1)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-[2-(3-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13220825.png)
![{1-[2-Amino-1-(2-methylphenyl)ethyl]cyclobutyl}methanol](/img/structure/B13220840.png)
![2-Fluoro-1-[4-(propan-2-YL)phenyl]ethan-1-amine](/img/structure/B13220843.png)






![2-[2-(2-Methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B13220892.png)


![{2-Oxaspiro[4.5]decan-3-yl}methanol](/img/structure/B13220900.png)
